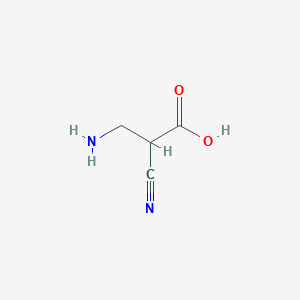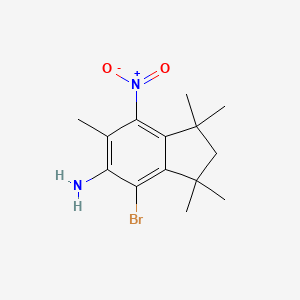
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Übersicht
Beschreibung
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, commonly known as 4-AEP, is a synthetic compound that has a wide range of applications in the scientific research field. It is a chiral, water-soluble compound that has been found to have a variety of effects on the body, both biochemically and physiologically.
Wissenschaftliche Forschungsanwendungen
CGRP Receptor Antagonism
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride has been studied for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist. This involves a complex synthesis process, highlighting its potential in developing treatments for conditions influenced by CGRP receptors (Cann et al., 2012).
HIV-1 Inhibition
Research has identified derivatives of piperidine-4-carboxamide, structurally similar to the compound , as potent inhibitors of HIV-1. These derivatives exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, indicating potential applications in HIV-1 treatment (Imamura et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of piperidine-1-carboxamide hydrochloride have been evaluated as potential antipsychotic agents. This research investigates the compound’s affinity for various receptors, including dopamine and serotonin receptors, demonstrating its potential in antipsychotic medication development (Norman et al., 1996).
Neuropathic Pain Management
Studies on a series of transient receptor potential vanilloid type 1 (TRPV1) antagonists, including derivatives of piperidine-1-carboxamide hydrochloride, have shown significant effects on neuropathic pain. This suggests the compound's potential utility in pain management (Oka et al., 2018).
Acetylcholinesterase Inhibition
Some derivatives of piperidine have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This is significant in the context of potential treatments for diseases like Alzheimer's, where AChE inhibitors play a crucial role (Sugimoto et al., 1990).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential application as anticancer agents (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18;/h2-4,11,13H,5-10,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJXAGLRDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)
![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)



![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)


